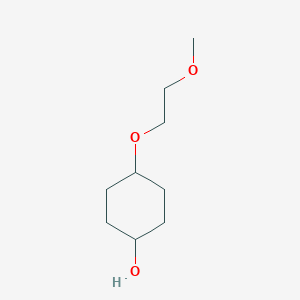
4-(2-Methoxyethoxy)cyclohexanol
説明
4-(2-Methoxyethoxy)cyclohexanol is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is typically a white to yellow sticky liquid or powder or crystals .
Molecular Structure Analysis
The InChI code for 4-(2-Methoxyethoxy)cyclohexanol is1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(2-Methoxyethoxy)cyclohexanol is a solid at room temperature . It is stored in a sealed container in a dry room . .科学的研究の応用
Biomass Conversion and Polymer Building Blocks
- Biomass Conversion to Cyclohexanols: Research has shown that lignin-derived phenols can be converted into cyclohexanols, a process that can be catalyzed by metal-solid base bifunctional catalysts like Ru/ZrO2–La(OH)3. This conversion has a significant yield and can produce alkyl cyclohexanols from alkyl phenols with methoxy groups (Xu et al., 2016).
- Conversion into Polymer Building Blocks: Another research demonstrates the conversion of lignin into novel polymer building blocks. This process includes several steps, such as the conversion of 4-alkylguaiacols into 4-alkylcyclohexanols, followed by dehydrogenation to form cyclohexanones and eventually producing caprolactones. Nickel catalysts have shown to be effective in this process (Schutyser et al., 2015).
Catalyst Development and Optimization
- Catalyst Development for Hydrogenation Reactions: Research has focused on developing catalysts for the efficient and selective hydrogenation of phenols to cyclohexanols. For example, cobalt oxide nanoparticles supported on porous carbon have shown high yield and selectivity in hydrogenating phenol to cyclohexanol (Wei et al., 2018).
- Catalyst Efficiency in Deoxygenation Processes: Another study explores the use of platinum catalysts for the deoxygenation of 2-methoxycyclohexanone to phenol, cyclohexanone, and cyclohexanol. This demonstrates the potential of these catalysts in removing methoxy groups efficiently (Miyagawa et al., 2019).
Other Chemical Syntheses
- Synthesis of Chemical Intermediates: Research has been conducted on synthesizing 2-(4-tert-butyl-phenoxy) cyclohexanol as an intermediate in the production of acaricide propargite (Cheng-xiang, 2010).
- Production of Cyclohexenone Derivatives: A study reported the isolation of three cyclohexenone derivatives from an endophytic fungus, which showed antimicrobial and phytotoxic activities (Shiono et al., 2005).
Safety and Hazards
4-(2-Methoxyethoxy)cyclohexanol is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(2-methoxyethoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBQBMCXJGCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



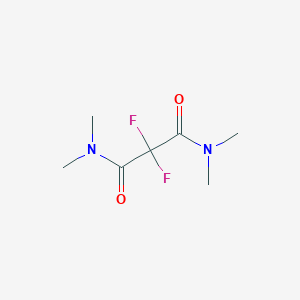

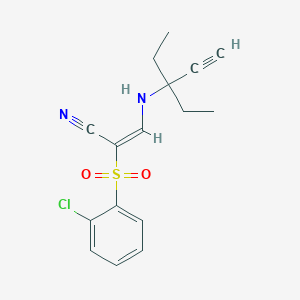

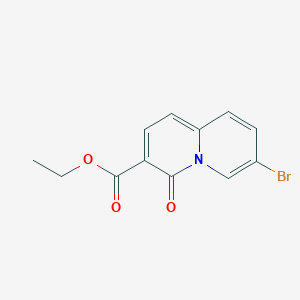
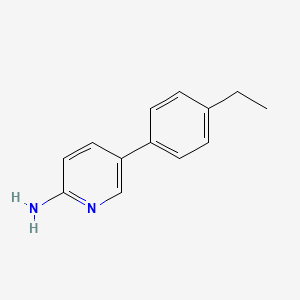

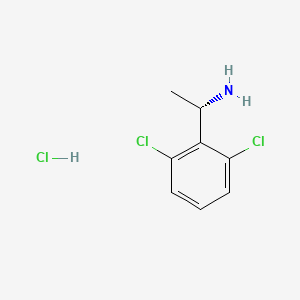
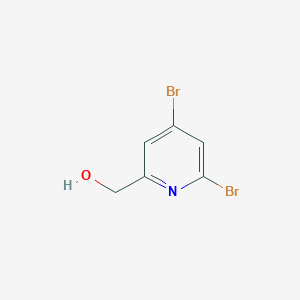
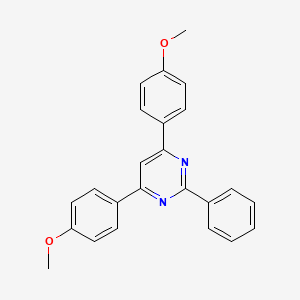
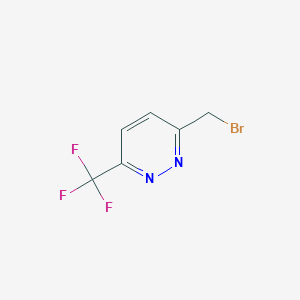


![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)